molecular formula C11H18FNO2 B1476325 4-(3-Fluoropyrrolidin-1-yl)cyclohexane-1-carboxylic acid CAS No. 2092716-27-1

4-(3-Fluoropyrrolidin-1-yl)cyclohexane-1-carboxylic acid

Cat. No.: B1476325
CAS No.: 2092716-27-1
M. Wt: 215.26 g/mol
InChI Key: CDESNPZLNJDMOI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds containing a pyrrolidine ring, such as “4-(3-Fluoropyrrolidin-1-yl)cyclohexane-1-carboxylic acid”, is a topic of interest in drug discovery . The pyrrolidine ring is a versatile scaffold for creating biologically active compounds. Synthetic strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .

Scientific Research Applications

Chemical Synthesis and Drug Development

4-(3-Fluoropyrrolidin-1-yl)cyclohexane-1-carboxylic acid is a chemical compound that has been utilized in various scientific research applications, particularly in the field of medicinal chemistry. Although the direct mentions of this compound are limited, its structural analogs and related chemical transformations provide insight into its potential applications in drug development and chemical synthesis.

One notable application is in the discovery and development of selective, orally active RORγt inverse agonists. Researchers Duan et al. (2019) developed a series of phenyl (3-phenylpyrrolidin-3-yl)sulfones as selective RORγt inverse agonists, highlighting the importance of the pyrrolidine moiety in achieving high selectivity and desirable pharmacokinetic properties for therapeutic applications Duan et al., 2019. This research underscores the potential of pyrrolidine-containing compounds in drug development, particularly for targeting RORγt, which is implicated in various inflammatory and autoimmune diseases.

Catalysis in Organic Synthesis

Another area of application is in catalysis, where metal-organic frameworks (MOFs) have been shown to catalyze the hydrocarboxylation of cyclohexane to cyclohexanecarboxylic acid efficiently. Paul et al. (2016) synthesized a copper(ii) MOF that demonstrated good catalytic activity and selectivity towards this transformation in water/ionic liquid medium Paul et al., 2016. This study indicates the potential use of this compound and its derivatives in organic synthesis, particularly in catalytic reactions that require selective and efficient conversion of cycloalkanes to their corresponding carboxylic acids.

Medicinal Chemistry and Drug Metabolism

In the realm of medicinal chemistry, fluoropyrrolidine derivatives are highlighted for their utility, especially in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors. Xu et al. (2004) evaluated the metabolic activation of fluoropyrrolidine DPP-IV inhibitors, revealing the importance of the fluoropyrrolidine ring in the bioactivation process Xu et al., 2004. This research provides insights into the metabolic pathways and potential safety profiles of fluoropyrrolidine-containing compounds, which could be relevant for the development of drugs with improved pharmacokinetic and safety profiles.

Properties

IUPAC Name

4-(3-fluoropyrrolidin-1-yl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18FNO2/c12-9-5-6-13(7-9)10-3-1-8(2-4-10)11(14)15/h8-10H,1-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDESNPZLNJDMOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)N2CCC(C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(3-Fluoropyrrolidin-1-yl)cyclohexane-1-carboxylic acid
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4-(3-Fluoropyrrolidin-1-yl)cyclohexane-1-carboxylic acid
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4-(3-Fluoropyrrolidin-1-yl)cyclohexane-1-carboxylic acid
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4-(3-Fluoropyrrolidin-1-yl)cyclohexane-1-carboxylic acid
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